![molecular formula C9H7ClN2S B1481463 4-Chloro-6-(thiophen-3-ylmethyl)pyrimidine CAS No. 2090612-43-2](/img/structure/B1481463.png)
4-Chloro-6-(thiophen-3-ylmethyl)pyrimidine
Overview
Description
4-Chloro-6-(thiophen-3-ylmethyl)pyrimidine, also known as CMP or Thiophene Pyrimidine Compound, is a heterocyclic organic compound. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Synthesis Analysis
The synthesis of pyrimidines has been described in various ways in the literature . For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 provides 4-arylquinolines . Another method involves a ZnCl2-catalyzed three-component coupling reaction that allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis
The molecular weight of 4-Chloro-6-(thiophen-3-ylmethyl)pyrimidine is 210.68 g/mol. Further structural analysis would require more specific data such as NMR or X-ray diffraction analysis .Chemical Reactions Analysis
Pyrimidines undergo a variety of chemical reactions. For example, an operationally simple, regioselective reaction of ketones, aldehydes, or esters with amidines in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex provides various pyrimidine derivatives .Scientific Research Applications
Organic Synthesis
4-Chloro-6-(thiophen-3-ylmethyl)pyrimidine: is a valuable intermediate in organic synthesis. It can be utilized to construct complex molecules due to its reactive chloro and pyrimidine groups, which can undergo various substitution reactions. For instance, it can participate in cross-coupling reactions to form carbon-carbon bonds, essential for creating pharmaceuticals and agrochemicals .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a scaffold for developing new drugs. Its thiophene moiety is particularly interesting because thiophene derivatives have shown a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, and anti-cancer activities . The pyrimidine ring, being a bioisostere for purines, is common in drugs that target kinases, making it a significant component in anti-cancer and anti-viral research .
Material Science
The compound’s utility extends to material science, where it can be used to create novel polymers or small molecules with specific electronic properties. These materials can be applied in the development of organic semiconductors, which are crucial for organic light-emitting diodes (OLEDs) and solar cells .
Agrochemicals
In the agrochemical industry, 4-Chloro-6-(thiophen-3-ylmethyl)pyrimidine can be a precursor for synthesizing new pesticides or herbicides. Its structural components allow for the creation of compounds that can interact with specific biological targets in pests, providing a way to protect crops without harming the environment .
Pharmaceuticals
This compound’s derivatives can be explored for their pharmacological potential. Given the importance of heterocyclic compounds like pyrimidines in drugs, they can be modified to enhance their interaction with biological targets, potentially leading to the development of new medications for various diseases .
Dyestuffs
Lastly, the compound can be used in the synthesis of dyestuffs. Its molecular structure can be incorporated into dyes that have specific absorption properties, useful for creating pigments for textiles or inks for printing applications .
Mechanism of Action
While the specific mechanism of action for 4-Chloro-6-(thiophen-3-ylmethyl)pyrimidine is not mentioned in the search results, pyrimidines in general have been reported to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Their effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Safety and Hazards
properties
IUPAC Name |
4-chloro-6-(thiophen-3-ylmethyl)pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2S/c10-9-4-8(11-6-12-9)3-7-1-2-13-5-7/h1-2,4-6H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUBIGOFKBMPGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CC2=CC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.